molecular formula C21H17BrN2O5 B8799419 6-amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B8799419
M. Wt: 457.3 g/mol
InChI Key: OUSQIRTYEYYEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is recognized for its role as an effective inhibitor of the Wnt signaling pathway, with an IC50 value of 45 nM . This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration, making WAY-324166 a compound of significant interest in scientific research.

Preparation Methods

The synthesis of WAY-324166 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of WAY-324166 is synthesized through a series of reactions involving bromination, methoxylation, and allylation.

    Cyclization: The intermediate compounds undergo cyclization to form the chromene ring structure.

Chemical Reactions Analysis

WAY-324166 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: WAY-324166 can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-324166 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the Wnt signaling pathway and its role in various chemical processes.

    Biology: WAY-324166 is employed in biological research to investigate the effects of Wnt pathway inhibition on cell proliferation, differentiation, and migration.

    Medicine: The compound is of interest in medical research for its potential therapeutic applications in diseases where the Wnt pathway is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: WAY-324166 may have applications in the development of new drugs and therapeutic agents targeting the Wnt pathway.

Mechanism of Action

WAY-324166 exerts its effects by inhibiting the Wnt signaling pathway. This pathway involves a series of molecular interactions that regulate gene expression and cellular processes. WAY-324166 binds to specific molecular targets within the pathway, preventing the activation of downstream signaling components. This inhibition leads to reduced cell proliferation and altered cell behavior, making it a valuable tool for studying the Wnt pathway and its role in various biological processes .

Comparison with Similar Compounds

WAY-324166 is unique in its high potency as a Wnt pathway inhibitor. Similar compounds include other Wnt pathway inhibitors, such as:

    ICG-001: Another potent Wnt pathway inhibitor with a different mechanism of action.

    XAV-939: Inhibits the Wnt pathway by stabilizing axin and promoting the degradation of β-catenin.

    LGK-974: Targets the porcupine enzyme, which is essential for Wnt ligand secretion.

Compared to these compounds, WAY-324166 stands out due to its specific molecular structure and high potency, making it a valuable tool in Wnt pathway research .

Properties

Molecular Formula

C21H17BrN2O5

Molecular Weight

457.3 g/mol

IUPAC Name

6-amino-8-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C21H17BrN2O5/c1-3-4-26-20-14(22)5-11(6-18(20)25-2)19-12-7-16-17(28-10-27-16)8-15(12)29-21(24)13(19)9-23/h3,5-8,19H,1,4,10,24H2,2H3

InChI Key

OUSQIRTYEYYEHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Methylenedioxyphenol (166 mg, 1.2 mmol), 4-allyloxy-3-bromo-5-methoxy-benzaldehyde (271 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) were taken in 7 ml ethanol at room temperature, charged with piperidine (50 μL) and then stirred at 80° C. under LC-MS control till the reaction was complete. The reaction mixture was cooled down to room temperature, diluted with 10 ml water, stirred for 2 h at room temperature, solids were collected by filtration, washed with 1:1 mixture of ethanol/water and dried (200 mg, 0.44 mmol, 44%).
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step Two
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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